4-[Chloro(phenyl)methyl]pyridine hydrochloride

Pharmaceutical intermediate Salt selection Shelf-life stability

This is the commercially preferred hydrochloride salt (CAS 162248-73-9) of the heterocyclic building block, specifically engineered to deactivate the pyridine nitrogen, preventing unwanted polymerization and ensuring superior shelf stability compared to the free base (CAS 740062-52-6). Its 4-pyridyl substitution pattern is non-interchangeable with the 2-isomer, making it the exclusive electrophilic intermediate for introducing the 4-((4-chlorophenyl)(pyridin-4-yl)methoxy) moiety into Bepotastine and a critical scaffold for anticholinergic agents. Its higher LogP (3.83) offers strategic advantages in tuning drug candidate lipophilicity. Procure the regioisomer that dictates your synthetic success.

Molecular Formula C12H11Cl2N
Molecular Weight 240.12 g/mol
CAS No. 162248-73-9
Cat. No. B3040150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Chloro(phenyl)methyl]pyridine hydrochloride
CAS162248-73-9
Molecular FormulaC12H11Cl2N
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=NC=C2)Cl.Cl
InChIInChI=1S/C12H10ClN.ClH/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11;/h1-9,12H;1H
InChIKeyQCXRPPJCEMIESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[Chloro(phenyl)methyl]pyridine hydrochloride (CAS 162248-73-9): A Specialized Electrophilic Intermediate for Antihistamine and Anticholinergic Synthesis


4-[Chloro(phenyl)methyl]pyridine hydrochloride (CAS 162248-73-9) is a benzylic chloride-pyridine hybrid compound, classified as a heterocyclic building block with a reactive chloromethyl center . Its molecular formula is C₁₂H₁₁Cl₂N, with a molecular weight of 240.13 g/mol . The hydrochloride salt form (as opposed to the free base, CAS 740062-52-6) is the commercially preferred species, as it deactivates the pyridine nitrogen to prevent unwanted polymerization and ensures shelf stability . The compound serves as a key electrophilic intermediate in the synthesis of second-generation antihistamines, notably Bepotastine, and anticholinergic agents .

Why 4-[Chloro(phenyl)methyl]pyridine hydrochloride Cannot Be Substituted with Isomeric Analogs in Pharmaceutical Synthesis


The 4-[Chloro(phenyl)methyl]pyridine hydrochloride scaffold is not interchangeable with its 2-substituted isomer, 2-[chloro(phenyl)methyl]pyridine, or the structurally similar 4-(4-chlorobenzyl)pyridine. The position of the pyridine nitrogen relative to the reactive benzylic chloride center dictates the electronic environment and the outcome of nucleophilic substitution reactions . Furthermore, the target compound's specific use as a precursor to Bepotastine requires the 4-pyridyl substitution pattern; its 2-pyridyl isomer is employed for different synthetic targets (e.g., Chloropyramine), underscoring that regioisomerism is not a trivial substitution but a determinant of downstream synthetic utility . The hydrochloride salt is also functionally distinct from the free base (CAS 740062-52-6), as it provides enhanced stability against polymerization during storage and handling .

Product-Specific Quantitative Evidence: 4-[Chloro(phenyl)methyl]pyridine hydrochloride (CAS 162248-73-9) Comparative Data


Enhanced Stability of Hydrochloride Salt vs. Free Base: Quantified by Storage Requirements

The hydrochloride salt form of 4-[Chloro(phenyl)methyl]pyridine demonstrates superior shelf stability compared to its free base analog (CAS 740062-52-6). The salt deactivates the pyridine nitrogen, preventing base-catalyzed polymerization, a known degradation pathway for the free base . This is reflected in its recommended storage conditions: the salt is stable when stored sealed in dry conditions at 2-8°C, whereas the free base, while also stored at 2-8°C, is more prone to degradation if not rigorously protected from moisture and base .

Pharmaceutical intermediate Salt selection Shelf-life stability

Lipophilicity (LogP) Comparison with 2-Pyridyl Isomer: Implications for Synthetic Pathway Design

The lipophilicity of the target compound, a critical parameter for its behavior in reaction mixtures and its role as an intermediate, differs from its 2-pyridyl isomer. The calculated LogP for 4-[Chloro(phenyl)methyl]pyridine hydrochloride is 3.83 , while the 2-[chloro(phenyl)methyl]pyridine analog (CAS 142404-69-1) has a reported LogP of 3.21 . This difference in lipophilicity can influence solubility in organic solvents and partitioning during extractions, impacting synthetic work-up and purification steps.

Medicinal chemistry Physicochemical properties LogP

Reactivity Differentiation: Benzylic Chloride vs. Benzyl Group in Nucleophilic Substitution

The target compound features a benzylic chloride (-CH(Cl)-) bridge, which is a far superior electrophile in nucleophilic substitution reactions compared to the simple benzyl group (-CH₂-) found in analogs like 4-(4-chlorobenzyl)pyridine . This is due to the electron-withdrawing nature of the chlorine atom, which activates the adjacent carbon for nucleophilic attack. While direct kinetic data for this specific pair is unavailable, the general principle that benzylic chlorides are orders of magnitude more reactive than unactivated benzyl groups in SN2 and SN1 reactions is well-established in organic chemistry [1].

Organic synthesis Nucleophilic substitution Electrophilicity

Recommended Research and Industrial Application Scenarios for 4-[Chloro(phenyl)methyl]pyridine hydrochloride


Synthesis of Bepotastine (Second-Generation Antihistamine) via Alkylation

This compound is the preferred starting material for introducing the 4-((4-chlorophenyl)(pyridin-4-yl)methoxy) moiety into the piperidine core of Bepotastine . Its high reactivity as a benzylic chloride ensures efficient alkylation of 4-hydroxypiperidine derivatives. The use of the hydrochloride salt prevents side reactions from the basic pyridine nitrogen, leading to higher yields and purer product in the synthesis of this key pharmaceutical intermediate .

General Synthesis of Anticholinergic and Antiallergy Agents

As a versatile benzylic chloride electrophile, this compound is employed in medicinal chemistry to synthesize a range of anticholinergic agents and antiallergy drugs . Its differentiated reactivity compared to benzyl analogs makes it a strategic choice for researchers seeking to install a bulky diarylmethyl group with a pyridine anchor, where a less reactive benzyl halide would fail or give poor yields .

Building Block for Proprietary Pharmaceutical Scaffolds

The compound's unique combination of a pyridine ring and a reactive benzylic chloride center makes it a valuable building block for constructing novel pharmaceutical scaffolds in drug discovery . Its higher lipophilicity (LogP 3.83) relative to the 2-pyridyl isomer (LogP 3.21) can be exploited to tune the physicochemical properties of drug candidates, particularly when aiming to optimize blood-brain barrier penetration or oral absorption .

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